tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is an organosulfur compound widely employed in organic synthesis. It is known for its versatility as a reagent in various chemical reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and Michael addition .
Properties
CAS No. |
1159976-91-6 |
|---|---|
Molecular Formula |
C15H21ClN2O4S |
Molecular Weight |
360.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of tert-butyl piperazine-1-carboxylate as a starting material . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by a nucleophile.
Friedel-Crafts Alkylation: It can be used in Friedel-Crafts alkylation reactions to introduce alkyl groups onto aromatic rings.
Michael Addition: The compound can also undergo Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds.
Common reagents and conditions used in these reactions include strong nucleophiles, Lewis acids, and basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is used in medicinal chemistry for the development of new pharmaceuticals and drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in a wide range of chemical transformations, targeting specific molecular pathways and interactions .
Comparison with Similar Compounds
Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound has a similar piperazine core but with different substituents, leading to distinct reactivity and applications.
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Another related compound with a bromoethyl group, which affects its chemical behavior and uses.
The uniqueness of this compound lies in its chlorosulfonyl group, which imparts specific reactivity and versatility in various chemical reactions .
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